molecular formula C12H14N2Si B3359707 1-(Trimethylsilyl)indolizine-3-carbonitrile CAS No. 87277-13-2

1-(Trimethylsilyl)indolizine-3-carbonitrile

Cat. No.: B3359707
CAS No.: 87277-13-2
M. Wt: 214.34 g/mol
InChI Key: WKSHKNKTSDDZKH-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)indolizine-3-carbonitrile is a chemical compound with the molecular formula C12H14N2Si. It is a derivative of indolizine, a nitrogen-containing heterocycle known for its diverse biological activities and applications in various fields of science .

Preparation Methods

The synthesis of 1-(Trimethylsilyl)indolizine-3-carbonitrile typically involves the reaction of indolizine derivatives with trimethylsilyl cyanide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Chemical Reactions Analysis

1-(Trimethylsilyl)indolizine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(Trimethylsilyl)indolizine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)indolizine-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-(Trimethylsilyl)indolizine-3-carbonitrile can be compared with other indolizine derivatives, such as:

This compound stands out due to its unique combination of the indolizine ring and the trimethylsilyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-trimethylsilylindolizine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2Si/c1-15(2,3)12-8-10(9-13)14-7-5-4-6-11(12)14/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSHKNKTSDDZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C2C=CC=CN2C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20519801
Record name 1-(Trimethylsilyl)indolizine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87277-13-2
Record name 1-(Trimethylsilyl)indolizine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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